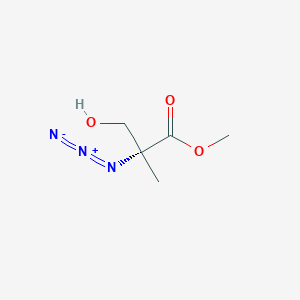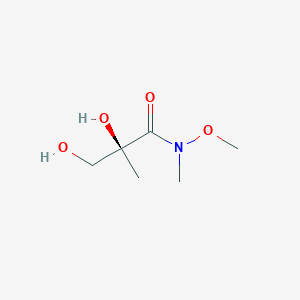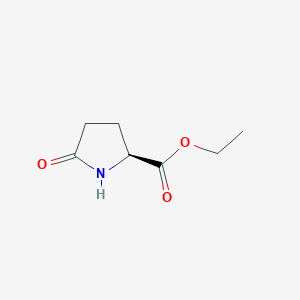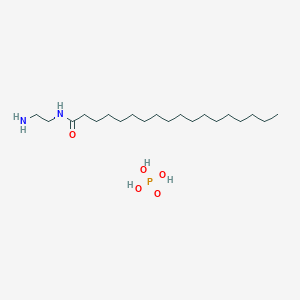
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
概要
説明
ON-01910は、リゴセチブとしても知られており、合成ベンジル-スチリル-スルホネートファミリーの低分子メンバーです。これは、有糸分裂の進行を阻害し、ほとんどの癌細胞培養でアポトーシスを誘導する新規抗癌剤です。 この化合物は現在、骨髄異形成症候群や白血病を含むさまざまな癌の第I相および第II相臨床試験中です .
準備方法
合成経路と反応条件
ON-01910の合成には、特定の条件下でベンジルブロマイドとスチレンスルホンとの反応が含まれ、ベンジル-スチリル-スルホネート構造が形成されます。この反応には通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒が必要です。 反応は、出発物質の完全な変換を確実にするために高温で行われます .
工業生産方法
ON-01910の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と溶媒の使用が含まれ、反応条件は、最大収量と純度を実現するために最適化されています。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、必要な医薬品基準を満たしていることを確認します .
化学反応の分析
反応の種類
ON-01910は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホン誘導体を形成するために酸化することができます。
還元: 還元反応は、スルホン基をスルフィドに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、スルホン誘導体、スルフィド、および置換ベンジル-スチリル-スルホネートが含まれます .
科学研究への応用
ON-01910は、幅広い科学研究への応用があります。
科学的研究の応用
ON-01910 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzyl-styryl-sulfonates.
Biology: The compound is used to investigate cell cycle regulation and apoptosis in cancer cells.
Medicine: ON-01910 is being studied as a potential treatment for various cancers, including myelodysplastic syndromes and leukemias. .
作用機序
ON-01910は、複数のメカニズムを通じてその効果を発揮します。
Polo様キナーゼ1(Plk1)の阻害: この化合物は、有糸分裂の主要な調節因子であるPlk1の活性を阻害し、癌細胞で有糸分裂停止とアポトーシスを引き起こします
PI3K/Akt経路との相互作用: ON-01910は、細胞生存と増殖に関与するPI3K/Aktシグナル伝達経路を阻害します.
Ras模倣活性: この化合物は、Ras模倣体として作用し、Ras-Raf結合を阻害し、Rasシグナル伝達を変更します.
微小管不安定化: ON-01910は、微小管不安定化剤として作用し、細胞周期の異常を引き起こします.
類似の化合物との比較
ON-01910は、マルチターゲット阻害とさまざまなキナーゼに対する幅広い活性のために、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。
Polo様キナーゼ阻害剤: ボラセチブやGSK461364など、Plk1を標的とする場合がありますが、選択性プロファイルが異なる場合があります.
PI3K阻害剤: イデラリシブやコパンリシブなど、PI3K経路を特異的に標的とするもの.
微小管不安定化剤: ビンクリスチンやパクリタキセルなど、異なるメカニズムで微小管のダイナミクスを破壊するもの.
類似化合物との比較
ON-01910 is unique compared to other similar compounds due to its multi-target inhibition and broad activity against various kinases. Similar compounds include:
Polo-like kinase inhibitors: Such as volasertib and GSK461364, which also target Plk1 but may have different selectivity profiles.
PI3K inhibitors: Such as idelalisib and copanlisib, which specifically target the PI3K pathway.
Microtubule-destabilizing agents: Such as vincristine and paclitaxel, which also disrupt microtubule dynamics but through different mechanisms.
ON-01910’s ability to target multiple pathways and its unique chemical structure make it a promising candidate for cancer therapy .
特性
IUPAC Name |
(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-FCPABOFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-77-2, 142569-70-8 | |
| Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montelukast alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol in the synthesis of Montelukast sodium?
A1: This compound serves as a crucial precursor in the synthesis of Montelukast sodium. [] The research paper outlines a novel synthetic route where this compound reacts with methane sulphonyl chloride to form a methane sulfonate intermediate. This intermediate then undergoes further reaction with the disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid, ultimately leading to the formation of Montelukast sodium. The described method offers a potentially more efficient and streamlined approach compared to previous methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![[phenylsulfanyl(phosphono)methyl]phosphonic acid](/img/structure/B22174.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)


